An In-Depth Technical Guide to 1-(4-Fluoro-2-methylphenyl)piperidin-4-one (CAS Number: 938458-77-6)
An In-Depth Technical Guide to 1-(4-Fluoro-2-methylphenyl)piperidin-4-one (CAS Number: 938458-77-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one, a heterocyclic ketone of significant interest in medicinal chemistry. The piperidin-4-one scaffold is a versatile intermediate in the synthesis of a wide array of biologically active molecules.[1][2][3] The introduction of a substituted phenyl ring, particularly one containing fluorine, can profoundly influence the pharmacological properties of the resulting compounds. This guide will delve into the synthesis, characterization, and potential applications of this specific N-aryl piperidinone, with a focus on providing practical insights for researchers in drug discovery and development.
Introduction: The Significance of the N-Aryl Piperidin-4-one Scaffold
The piperidine ring is a ubiquitous structural motif found in numerous pharmaceuticals and natural products.[3][4] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to interact with a variety of biological targets. The piperidin-4-one core, in particular, serves as a key building block for a diverse range of therapeutic agents, including antihistamines, antipsychotics, and opioid analgesics.[3]
The N-arylation of the piperidine nitrogen introduces a critical element of structural diversity and allows for the fine-tuning of a compound's pharmacological profile. The nature of the aryl substituent can impact receptor binding affinity, selectivity, and pharmacokinetic properties.
The Role of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to significant improvements in:
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Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, which can block sites of metabolism and increase a drug's half-life.
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity.
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Lipophilicity and Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, and ability to cross biological membranes.
This guide focuses on 1-(4-Fluoro-2-methylphenyl)piperidin-4-one, a molecule that combines the privileged piperidin-4-one scaffold with a fluorinated and methylated phenyl group, suggesting its potential as a valuable intermediate in the development of novel therapeutics.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective use in a research setting.
| Property | Value |
| CAS Number | 938458-77-6 |
| Molecular Formula | C₁₂H₁₄FNO |
| Molecular Weight | 207.25 g/mol |
| Appearance | Solid (predicted) |
| SMILES | Cc1cc(F)ccc1N1CCC(=O)CC1 |
| InChI Key | ILMQOZJYZVXWJK-UHFFFAOYSA-N |
| Safety Pictograms | GHS07 |
| Hazard Statements | H302 (Harmful if swallowed) |
| Precautionary Statements | P264, P270, P301+P312, P330, P501 |
Note: Safety information is based on available data for the compound and may not be exhaustive. Always consult a comprehensive Safety Data Sheet (SDS) before handling.
Synthesis of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one
The most direct and widely employed method for the synthesis of N-aryl piperidinones is the Buchwald-Hartwig amination .[5][6] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient means of forming carbon-nitrogen bonds.
Reaction Scheme: Buchwald-Hartwig Amination
The synthesis of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one proceeds via the coupling of piperidin-4-one with a suitable aryl halide, in this case, an appropriately substituted bromobenzene.
Caption: General Buchwald-Hartwig amination scheme.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative procedure for the Buchwald-Hartwig amination to synthesize the title compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve optimal yields.
Materials:
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Piperidin-4-one hydrochloride
-
2-Bromo-5-fluorotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add piperidin-4-one hydrochloride (1.2 equivalents), cesium carbonate (2.5 equivalents), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reactant Addition: Add anhydrous 1,4-dioxane, followed by 2-bromo-5-fluorotoluene (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite, washing with additional ethyl acetate.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 1-(4-Fluoro-2-methylphenyl)piperidin-4-one.
Caption: Experimental workflow for synthesis.
Characterization and Spectroscopic Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for 1-(4-Fluoro-2-methylphenyl)piperidin-4-one based on the analysis of structurally similar N-aryl piperidinones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (Proton NMR):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.10 - 6.90 | m | 3H | Aromatic protons |
| ~3.20 - 3.00 | t | 4H | Protons on C2 and C6 of piperidine ring |
| ~2.60 - 2.40 | t | 4H | Protons on C3 and C5 of piperidine ring |
| ~2.30 | s | 3H | Methyl group protons |
¹³C NMR (Carbon NMR):
| Chemical Shift (δ, ppm) | Assignment |
| ~208 | Carbonyl carbon (C4) of piperidine ring |
| ~160 (d) | Aromatic carbon attached to fluorine |
| ~140 - 115 | Aromatic carbons |
| ~50 | Carbons C2 and C6 of the piperidine ring |
| ~41 | Carbons C3 and C5 of the piperidine ring |
| ~18 | Methyl group carbon |
Note: 'd' denotes a doublet due to coupling with fluorine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
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Expected Molecular Ion (M⁺): m/z = 207.11
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Common Fragmentation Pathways: Fragmentation of piperidine derivatives under electron ionization (EI) often begins with ionization at the nitrogen atom, leading to alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). This can result in the formation of a stable iminium ion. Ring-opening and subsequent fragmentation are also common. For N-aryl piperidines, cleavage of the N-aryl bond can also be observed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950 - 2850 | C-H stretch | Aliphatic (piperidine and methyl) |
| ~1715 | C=O stretch | Ketone |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1250 - 1200 | C-N stretch | Aryl amine |
| ~1200 - 1100 | C-F stretch | Aryl fluoride |
Potential Applications in Drug Discovery
The 1-(4-Fluoro-2-methylphenyl)piperidin-4-one scaffold holds significant promise as a building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS). The N-aryl piperidine motif is a common feature in ligands for various G-protein coupled receptors (GPCRs).
Dopamine Receptor Ligands
N-phenylpiperazine and related N-arylpiperidine structures are known to bind to dopamine receptors, particularly the D₂ and D₃ subtypes.[7][8][9] These receptors are implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. The specific substitution pattern on the phenyl ring of the title compound could confer selectivity for a particular dopamine receptor subtype, offering the potential for more targeted therapies with fewer side effects.
Serotonin Receptor Ligands
Arylpiperazines are a well-established class of serotonin (5-HT) receptor ligands.[10][11][12] The 5-HT receptor family is involved in the regulation of mood, anxiety, and cognition, making them important targets for the treatment of depression, anxiety disorders, and other psychiatric conditions. The structural features of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one make it a promising starting point for the development of novel serotonin receptor modulators.
Opioid Receptor Ligands
The phenylpiperidine scaffold is a core component of several potent opioid analgesics, such as fentanyl and its analogs.[13] Research into fluorinated derivatives of opioid ligands has shown that the introduction of fluorine can modulate their pharmacological properties, potentially leading to compounds with improved safety profiles.[14][15] The title compound could serve as a precursor for the synthesis of novel opioid receptor ligands with tailored efficacy and reduced adverse effects.
Caption: Potential biological targets.
Conclusion
1-(4-Fluoro-2-methylphenyl)piperidin-4-one is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its synthesis, readily achievable through established methods like the Buchwald-Hartwig amination, provides access to a versatile scaffold. The combination of the privileged piperidin-4-one core with a strategically fluorinated and methylated phenyl ring makes it a promising starting point for the development of novel ligands targeting key CNS receptors. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a foundation for further research and development in this exciting area of drug discovery.
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